1-Benzenesulfonyl-4-o-tolyl-piperazine
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Overview
Description
1-Benzenesulfonyl-4-o-tolyl-piperazine is a chemical compound that belongs to the class of sulfones It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with an o-tolyl group
Preparation Methods
The synthesis of 1-Benzenesulfonyl-4-o-tolyl-piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The o-tolyl group is introduced through a subsequent substitution reaction using o-tolyl halide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzenesulfonyl-4-o-tolyl-piperazine undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfone group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include mild oxidants like iodosobenzene and strong oxidants like potassium persulfate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-4-o-tolyl-piperazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-4-o-tolyl-piperazine involves its interaction with molecular targets through its sulfone and piperazine moieties. The sulfone group can participate in various catalytic processes, while the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzenesulfonyl-4-o-tolyl-piperazine can be compared with other sulfone-containing compounds, such as:
1-Benzenesulfonyl-4-m-tolyl-piperazine: Similar structure but with a different substitution pattern on the piperazine ring.
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: Contains a benzhydryl group instead of the o-tolyl group, leading to different chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKIJOVBGFZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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